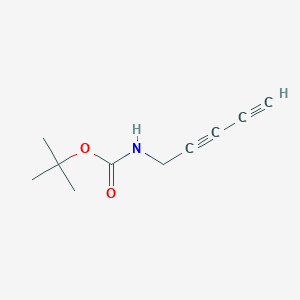

Tert-butyl N-penta-2,4-diynylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-penta-2,4-diynylcarbamate is an organic compound with the molecular formula C10H13NO2. It is a carbamate derivative featuring a tert-butyl group and a penta-2,4-diynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-penta-2,4-diynylcarbamate typically involves the reaction of penta-2,4-diyn-1-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production would also involve purification steps such as recrystallization or chromatography to ensure the product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-penta-2,4-diynylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the penta-2,4-diynyl moiety.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alkanes or alkenes. Substitution reactions could result in a variety of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-penta-2,4-diynylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate functionality.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-penta-2,4-diynylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The penta-2,4-diynyl moiety can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl N-penta-2,4-dienylcarbamate: This compound is similar in structure but features a penta-2,4-dienyl group instead of a penta-2,4-diynyl group.

Tert-butyl N-penta-2,4-dien-1-ylcarbamate: Another similar compound with slight variations in the positioning of the double bonds.

Uniqueness

Tert-butyl N-penta-2,4-diynylcarbamate is unique due to its penta-2,4-diynyl moiety, which imparts distinct reactivity and properties compared to its dienyl counterparts. This structural feature allows for unique interactions and applications in various fields of research and industry.

Biologische Aktivität

Tert-butyl N-penta-2,4-diynylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways. The general structure includes a tert-butyl group attached to a carbamate moiety linked to a penta-2,4-diynyl chain. This configuration is significant for its biological properties, particularly in modulating enzyme activities and influencing cellular pathways.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing a range of effects:

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory properties. For instance, carbamate derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vivo studies demonstrated significant reductions in edema in animal models treated with such compounds .

- Antimicrobial Properties : The compound's structural analogs have exhibited antimicrobial activity against various pathogens. The presence of the diynyl chain is thought to enhance membrane permeability, leading to increased efficacy against bacterial strains .

- Antioxidant Activity : Research indicates that compounds with similar structures can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenging of free radicals |

Case Study: Anti-inflammatory Mechanism

A study conducted on carbamate derivatives similar to this compound evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited up to 54% inhibition of edema formation within 12 hours post-treatment. This suggests a potent anti-inflammatory mechanism potentially mediated through COX inhibition .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The study revealed that the presence of the diynyl group significantly enhanced antibacterial activity compared to non-diyne counterparts. The minimum inhibitory concentration (MIC) values were markedly lower for compounds featuring the diynyl moiety, highlighting its importance in developing effective antimicrobial agents .

The mechanisms by which this compound exerts its biological effects can be attributed to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.

- Membrane Interaction : The hydrophobic nature of the tert-butyl group allows for better integration into lipid membranes, enhancing interaction with cellular targets.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), these compounds may protect cells from oxidative damage, contributing to their overall therapeutic potential.

Eigenschaften

IUPAC Name |

tert-butyl N-penta-2,4-diynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,8H2,2-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRYFJCUZRZPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.